

Application Notes and Protocols for Avotaciclib Trihydrochloride in Cell Culture

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Compound of Interest

Compound Name: Avotaciclib trihydrochloride

Cat. No.: B12419452

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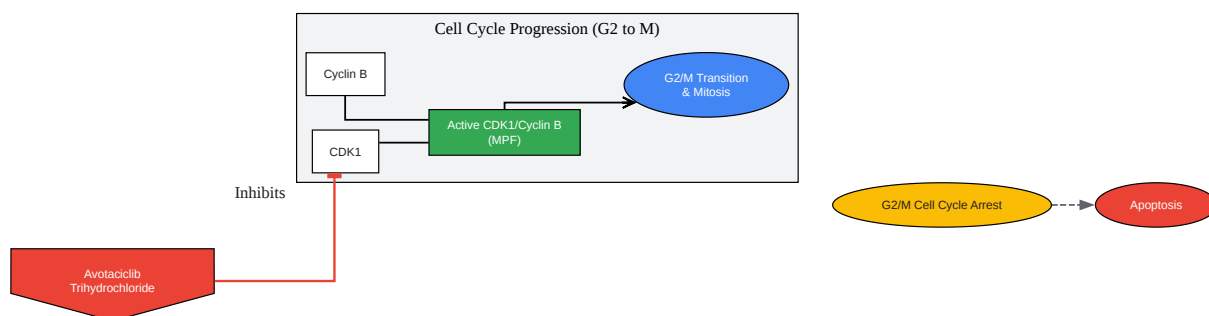
For Researchers, Scientists, and Drug Development Professionals

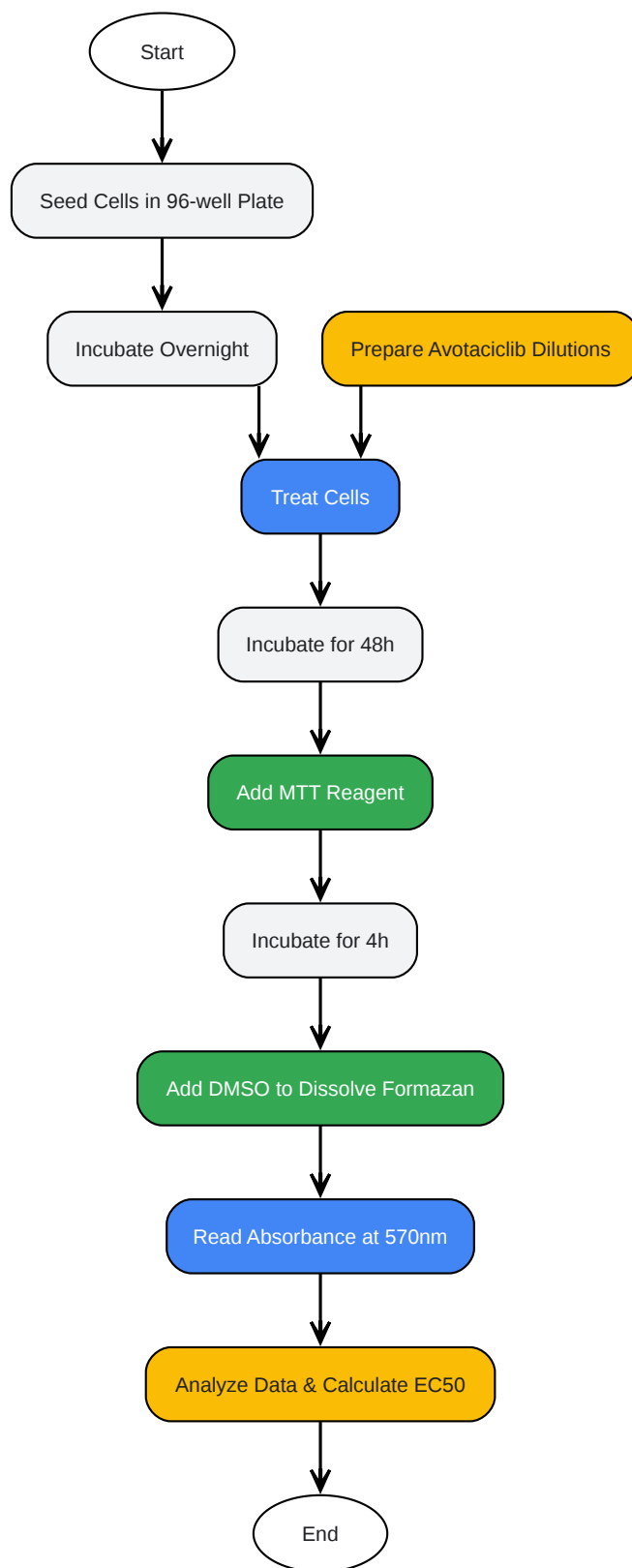
Introduction

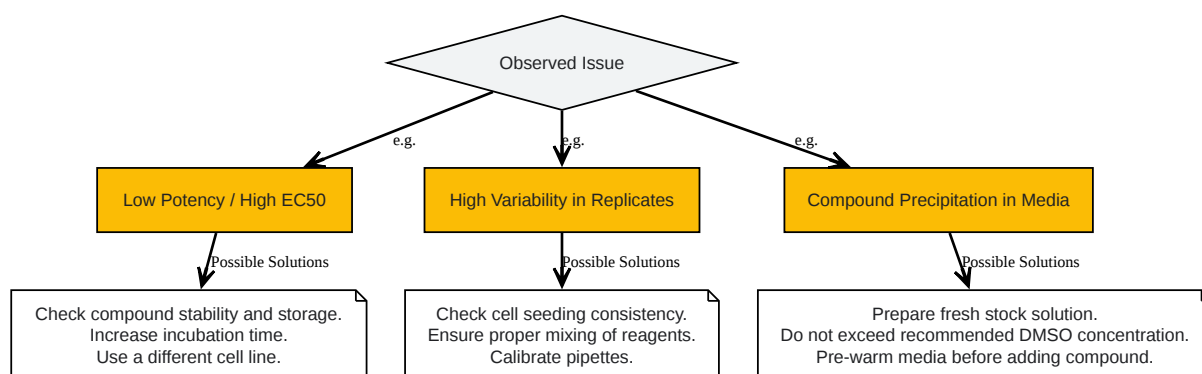
Avotaciclib trihydrochloride, also known as BEY1107, is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a key serine/threonine kinase that, in complex with cyclin B, plays a critical role in regulating the G2/M phase transition of the cell cycle.[3] Dysregulation of CDK1 activity is frequently observed in various cancers, making it a promising target for therapeutic intervention.[1][4] Avotaciclib has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and promote apoptosis in various cancer cell lines, including pancreatic and non-small cell lung cancer.[3][5] These application notes provide a comprehensive guide for the use of **Avotaciclib trihydrochloride** in in vitro cell culture experiments.

Mechanism of Action

Avotaciclib selectively targets and inhibits the kinase activity of CDK1.[1][2][4] This inhibition prevents the phosphorylation of downstream substrates necessary for entry into mitosis, leading to a cell cycle arrest in the G2 or M phase.[1][4] Prolonged arrest can subsequently trigger the apoptotic cascade, resulting in cancer cell death.







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